molecular formula C11H9NO3 B1432309 3-(5-methyl-3-isoxazolyl)Benzoic acid CAS No. 1231243-97-2

3-(5-methyl-3-isoxazolyl)Benzoic acid

Cat. No. B1432309
M. Wt: 203.19 g/mol
InChI Key: JTARPHOZMWERKA-UHFFFAOYSA-N
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Description

3-(5-methyl-3-isoxazolyl)Benzoic acid, also known as MIBA, is a compound that has been extensively studied for its potential therapeutic applications. MIBA is a derivative of benzoic acid and is known to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Mechanism Of Action

The mechanism of action of 3-(5-methyl-3-isoxazolyl)Benzoic acid is not fully understood. However, it is believed that 3-(5-methyl-3-isoxazolyl)Benzoic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever.

Biochemical And Physiological Effects

3-(5-methyl-3-isoxazolyl)Benzoic acid has been shown to exhibit biochemical and physiological effects in animal models. 3-(5-methyl-3-isoxazolyl)Benzoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(5-methyl-3-isoxazolyl)Benzoic acid has also been shown to reduce the levels of prostaglandins, which are mediators of inflammation, pain, and fever. Moreover, 3-(5-methyl-3-isoxazolyl)Benzoic acid has been shown to reduce the pain response in animal models and reduce fever in animal models.

Advantages And Limitations For Lab Experiments

3-(5-methyl-3-isoxazolyl)Benzoic acid has several advantages for lab experiments. 3-(5-methyl-3-isoxazolyl)Benzoic acid is a stable compound that can be easily synthesized in large quantities. 3-(5-methyl-3-isoxazolyl)Benzoic acid is also soluble in water and organic solvents, which makes it easy to administer to animal models. However, 3-(5-methyl-3-isoxazolyl)Benzoic acid has some limitations for lab experiments. 3-(5-methyl-3-isoxazolyl)Benzoic acid has low bioavailability, which means that it is not easily absorbed by the body. Moreover, 3-(5-methyl-3-isoxazolyl)Benzoic acid has a short half-life, which means that it is quickly eliminated from the body.

Future Directions

There are several future directions for research on 3-(5-methyl-3-isoxazolyl)Benzoic acid. One direction is to study the potential therapeutic applications of 3-(5-methyl-3-isoxazolyl)Benzoic acid in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential therapeutic applications of 3-(5-methyl-3-isoxazolyl)Benzoic acid in cancer. Moreover, future research can focus on improving the bioavailability and half-life of 3-(5-methyl-3-isoxazolyl)Benzoic acid to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 3-(5-methyl-3-isoxazolyl)Benzoic acid is a compound that has been extensively studied for its potential therapeutic applications. 3-(5-methyl-3-isoxazolyl)Benzoic acid exhibits anti-inflammatory, analgesic, and antipyretic properties by inhibiting the activity of COX-2 enzyme. 3-(5-methyl-3-isoxazolyl)Benzoic acid has several advantages for lab experiments but also has some limitations. Future research can focus on studying the potential therapeutic applications of 3-(5-methyl-3-isoxazolyl)Benzoic acid in various diseases and improving its bioavailability and half-life.

Scientific Research Applications

3-(5-methyl-3-isoxazolyl)Benzoic acid has been studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and neurodegenerative disorders. 3-(5-methyl-3-isoxazolyl)Benzoic acid has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(5-methyl-3-isoxazolyl)Benzoic acid has also been shown to exhibit analgesic properties by reducing the pain response in animal models. Moreover, 3-(5-methyl-3-isoxazolyl)Benzoic acid has been shown to exhibit antipyretic properties by reducing fever in animal models.

properties

IUPAC Name

3-(5-methyl-1,2-oxazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-5-10(12-15-7)8-3-2-4-9(6-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTARPHOZMWERKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-3-isoxazolyl)Benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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